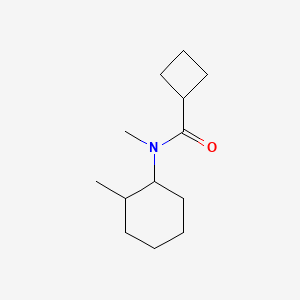
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which leads to the dissociation of sensory input from the brain. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also has affinity for the serotonin transporter and sigma-1 receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and hallucinations. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also produces analgesia and anesthesia by blocking NMDA receptor activity. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been found to produce negative effects such as anxiety, confusion, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has advantages and limitations for lab experiments. Its dissociative effects make it useful for studying the NMDA receptor and its role in sensory processing. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s psychoactive effects may also make it difficult to study in a controlled environment.
Direcciones Futuras
There are several future directions for 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide research. One potential direction is to investigate its potential as a treatment for addiction. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to block NMDA receptors may make it useful for treating alcohol and opioid addiction. Another potential direction is to investigate its use as an anesthetic. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to produce anesthesia without respiratory depression may make it a safer alternative to traditional anesthetics. Finally, further research is needed to better understand 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s mechanism of action and its effects on the brain and body.
Métodos De Síntesis
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is synthesized by the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and 2-methylcyclohexanone. The resulting product is then hydrolyzed to form 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have analgesic, anesthetic, and antidepressant effects. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been studied as a potential treatment for alcohol and opioid addiction.
Propiedades
IUPAC Name |
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(2)15(18)12-8-9-14(19-3)16-10-12/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZKISGCMJBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)
![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
